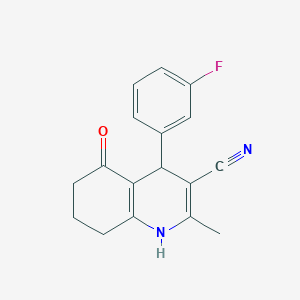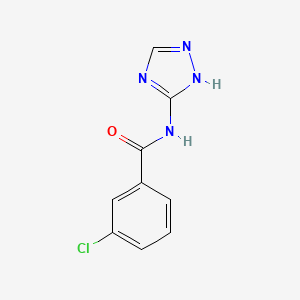![molecular formula C11H15NO5S B5194797 N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine](/img/structure/B5194797.png)
N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine, also known as NMDA receptor glycine site antagonist (NMDAR-Gly site antagonist), is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of the NMDA receptor, which is a type of ionotropic glutamate receptor that is widely distributed in the central nervous system. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory, and is involved in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mécanisme D'action
The N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine receptor is a type of ionotropic glutamate receptor that is activated by the neurotransmitter glutamate and requires the co-agonist glycine to function properly. N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine acts as a competitive antagonist of the glycine site of the N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine receptor, which prevents the binding of glycine and inhibits the function of the receptor. This results in a decrease in the influx of calcium ions into the cell, which is necessary for the activation of several intracellular signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine has several biochemical and physiological effects. It inhibits the function of the N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine receptor, which is involved in several physiological processes such as synaptic plasticity, learning, and memory. Additionally, N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine has been shown to have neuroprotective effects in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been shown to have anti-inflammatory effects and to inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine in lab experiments is its potency and specificity as a competitive antagonist of the glycine site of the N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine receptor. This allows researchers to investigate the role of the receptor in various physiological and pathological processes with a high degree of precision. However, one limitation of using N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine is its potential toxicity and side effects, which can affect the interpretation of experimental results. Therefore, it is important to use appropriate controls and to carefully monitor the concentration and duration of exposure to N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine in lab experiments.
Orientations Futures
There are several future directions for the use of N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine in scientific research. One direction is the investigation of its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is the development of more potent and selective N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine receptor antagonists that can be used to investigate the function of the receptor in greater detail. Additionally, the use of N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine in combination with other drugs or therapies may provide new insights into the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with glycine in the presence of a base such as triethylamine. The reaction yields N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine as a white solid with a high purity.
Applications De Recherche Scientifique
N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine is widely used in scientific research as a tool to study the function of the N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine receptor. It is commonly used as a competitive antagonist of the glycine site of the N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine receptor, which allows researchers to investigate the role of the receptor in various physiological and pathological processes. N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine has been used in several studies to investigate the role of the N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine receptor in synaptic plasticity, learning, and memory, as well as in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
2-[(2-methoxy-4,5-dimethylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-7-4-9(17-3)10(5-8(7)2)18(15,16)12-6-11(13)14/h4-5,12H,6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSPJJPKERGSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5194763.png)
![(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5194770.png)
![methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate](/img/structure/B5194772.png)
![2-iodo-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5194776.png)
![4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5194777.png)
![N-(2-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5194782.png)
![1-[2-(allyloxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B5194801.png)
![5-(1-aziridinyl)-3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5194806.png)

